チアメトキサム-d4

概要

説明

Synthesis Analysis

The synthesis of compounds related to N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide often involves complex reactions that utilize specific precursors and conditions to introduce nitramide groups and other functional elements. For instance, energetic salts based on N,N'-methylenebis(N-(4-(dinitromethyl)-1,2,5-oxadiazol-3-yl)nitramide) derivatives were synthesized and characterized by NMR and IR spectroscopy, demonstrating the intricate steps required to synthesize nitrogen-rich compounds with specific functional groups (Yu et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds often showcases complex arrangements of rings and functional groups. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, highlighting the importance of structural analysis in understanding the geometry and electronic configuration of such molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds with oxadiazole and thiazole rings often include nitration, methylation, and other modifications to introduce or alter functional groups. For instance, the conversion of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a compound with a new condensed ring system demonstrates the reactivity and transformation potential of these molecules under specific conditions (Spinelli et al., 1992).

Physical Properties Analysis

The physical properties of similar compounds, such as crystal density, melting point, and thermal stability, are crucial for understanding their behavior and potential applications. For instance, the study on DTO [N-(1,7-Dinitro-1,2,6,7-tetrahydro-[1,3,5]triazino[1,2-c][1,3,5]oxadiazin-8(4H)-ylidene)nitramide] combined experimental and modeling approaches to report its crystal structure and solid-phase heat of formation, providing insights into its physical characteristics (Batyrev et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to form salts or undergo ring transformations, are essential for comprehending the behavior of these compounds in different environments. For example, the synthesis and rearrangement of N-methyl-N-(2-thiazolyl)-nitramine showcases the compound's reactivity and the potential for structural modifications through specific chemical reactions (Daszkiewicz et al., 2001).

科学的研究の応用

作物収量と耐干ばつ性の向上

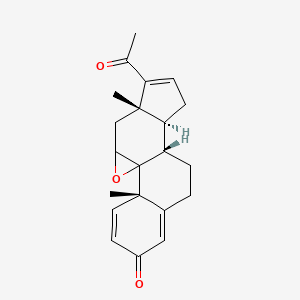

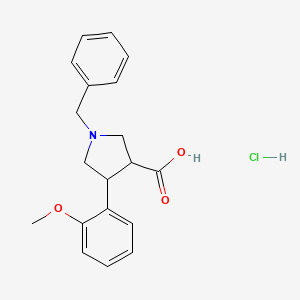

チアメトキサムは、ジャガイモの収量と耐干ばつ性を向上させることがわかっています {svg_1}. ある研究では、ジャガイモの種子を播種前に70%のチアメトキサムでコーティングしました。 その結果、根の長さ、植物収量、クロロフィル含量、スーパーオキシドジスムターゼ(SOD)活性は、両方の遺伝子型で有意に増加した一方、マロンジアルデヒド(MDA)とプロリン(Pro)の含量は、干ばつストレス下でチアメトキサムで減少しました {svg_2}.

農薬の分解

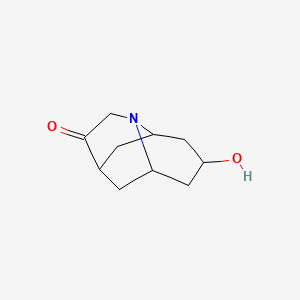

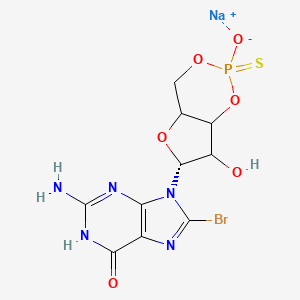

研究によると、チアメトキサムの有害性は、物理的、化学的、および微生物的な手段によって軽減できることが示されています。 たとえば、高pH加水分解、高圧水銀灯、紫外線による分解、リゾビウムなどの細菌による微生物分解は、より満足のいくチアメトキサムの分解効果を実現できます {svg_3}.

バイオセンサーの応用

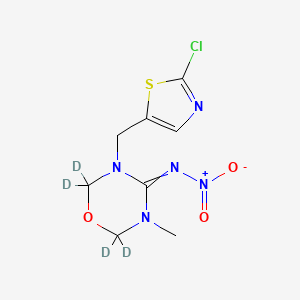

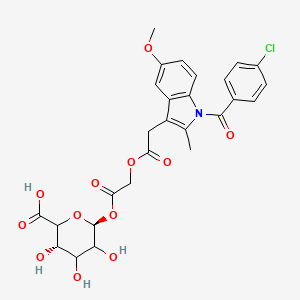

チアメトキサムは、世界中で使用されているニコチン系農薬であり、環境に、さらには人間の健康にも大きな害を与える可能性があります。 アプタマーは、化学抗体として知られており、標的に対して高い親和性と特異性を持ち、農薬などの小分子を検出する上で大きな可能性を秘めています {svg_4}. アプタマー技術に基づくチアメトキサム残留物の検出のための高感度バイオセンサーシステムが報告されています {svg_5}. この比色アプタセンサーは、茶葉中のチアメトキサムの定量検出に使用でき、回収率は96.94%〜105.86%です {svg_6}.

害虫防除

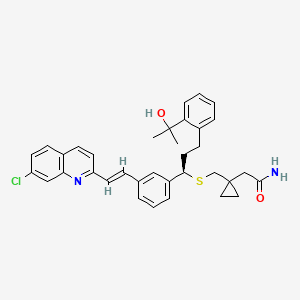

チアメトキサムは、ニトロ置換ネオニコチノイド系の殺虫剤であり、葉面散布、種子処理、土壌施用など、さまざまな方法で、重要な農業害虫の防除に広く使用されています {svg_7}.

作用機序

Target of Action

The primary targets of Thiamethoxam-d4 are the nicotinic acetylcholine receptor sites . These receptors are crucial for the transmission of nerve impulses in the nervous system of insects .

Mode of Action

Thiamethoxam-d4, like other neonicotinoids, acts as an agonist to the nicotinic acetylcholine receptors . This interaction disrupts the normal functioning of the nervous system in insects, leading to paralysis and eventual death .

Biochemical Pathways

The major reaction involved in the biotransformation of Thiamethoxam is the cleavage of the oxadiazine ring to the corresponding nitroguanidine compound . Microorganisms can degrade Thiamethoxam via the nitro reduction metabolic pathway to form metabolites .

Pharmacokinetics

In mammals, Thiamethoxam is rapidly and completely absorbed, distributed to the tissues, metabolized, and excreted . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged Thiamethoxam . Within 24 hours, about 90% of the dose is excreted via kidneys with recovery in urine .

Result of Action

The result of Thiamethoxam-d4’s action is the disruption of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide against a broad range of commercially important sucking and chewing pests .

Action Environment

Thiamethoxam has high water solubility, so it works well under various environmental conditions . Its widespread use can be detrimental to non-target organisms and water systems . It’s important to note that the pesticide has been banned for all outdoor use in the entire European Union since 2018 .

特性

IUPAC Name |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWZPOKUUAIXIW-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)